molecular formula C8H9NO2 B1336168 4-ethylpyridine-2-carboxylic Acid CAS No. 4021-13-0

4-ethylpyridine-2-carboxylic Acid

Cat. No.: B1336168
CAS No.: 4021-13-0
M. Wt: 151.16 g/mol
InChI Key: UQLMTCZJAWIPLK-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Carboxylic Acids as Heterocyclic Compounds

Pyridine carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxylic acid groups. nih.govwikipedia.org As heterocyclic compounds, they contain a six-membered aromatic ring composed of five carbon atoms and one nitrogen atom. The presence of the nitrogen atom in the ring imparts unique chemical properties to these molecules, distinguishing them from their carbocyclic analogue, benzoic acid. The three basic isomers of pyridine monocarboxylic acid are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), which have been instrumental in the development of a wide array of pharmaceuticals. nih.govwikipedia.orgwikipedia.org

Significance of the Carboxylic Acid Moiety in Pyridine Systems

The carboxylic acid group (-COOH) attached to the pyridine ring is of paramount importance. It adds polarity to the molecule and possesses the ability to coordinate with metal ions, a feature that is particularly valuable in the field of enzyme inhibition. nih.gov The ease with which other substituents can be introduced at various positions on the pyridine ring allows for the fine-tuning of the molecule's activity and selectivity, making pyridine carboxylic acid derivatives highly versatile scaffolds in medicinal chemistry. nih.gov Furthermore, the carboxylic acid group can participate in various chemical reactions, serving as a handle for the synthesis of more complex molecules. In certain catalytic processes, pyridine-2-carboxylic acid has been identified as the active species formed in situ from the decomposition of more complex ligands. rsc.orgresearchgate.net

Overview of 4-Ethylpyridine-2-carboxylic Acid: Structural Characteristics and Research Focus

This compound, also known as 4-ethylpicolinic acid, is a specific derivative within this class of compounds. nih.gov Its unique substitution pattern provides a distinct set of properties that have garnered academic and industrial interest.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC8H9NO2 nih.gov
Molecular Weight151.16 g/mol nih.govbiosynth.com
CAS Number4021-13-0 nih.gov
Melting Point112 °C biosynth.com
Topological Polar Surface Area50.2 Ų nih.govchem960.com
Hydrogen Bond Donor Count1 chem960.com
Hydrogen Bond Acceptor Count3 chem960.com
Rotatable Bond Count2 chem960.com

The structure of this compound is defined by its specific arrangement of substituents on the pyridine ring. The carboxylic acid group is located at the 2-position (the carbon atom adjacent to the ring nitrogen), and an ethyl group (-CH2CH3) is attached at the 4-position. This arrangement is explicitly conveyed by its IUPAC name: this compound. nih.gov

The investigation into this compound is driven by its utility as a building block in the synthesis of more complex and often biologically active molecules. Its hydrochloride salt has been identified as a useful starting material for creating analogues of the antibiotic clindamycin, such as pirlimycin. chemicalbook.com This highlights its relevance in pharmaceutical research and development. Furthermore, the compound is utilized in proteomics research, indicating its role as a tool in the study of proteins. scbt.com The existence of patents related to this chemical structure underscores its ongoing importance and the active research into its potential applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMTCZJAWIPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393999
Record name 4-ethylpyridine-2-carboxylic Acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4021-13-0
Record name 4-Ethyl-2-pyridinecarboxylic acid
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Record name 4-ethylpyridine-2-carboxylic Acid
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Record name 4-ethylpyridine-2-carboxylic acid
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Synthetic Methodologies and Preparation Routes for 4 Ethylpyridine 2 Carboxylic Acid

Direct Synthetic Strategies for 4-Ethylpyridine-2-carboxylic Acid

Direct synthesis of this compound typically starts from a precursor that already contains the 4-ethylpyridine (B106801) scaffold. The most common and straightforward approach is the oxidation of 2-methyl-4-ethylpyridine. In this strategy, the methyl group at the C-2 position is selectively oxidized to a carboxylic acid group, leaving the ethyl group at the C-4 position intact. This selectivity is crucial and is often achieved by carefully selecting the oxidizing agent and controlling reaction conditions. While specific documented examples for the direct synthesis of this compound are not extensively detailed in readily available literature, the methodology follows well-established principles for the synthesis of pyridine (B92270) carboxylic acids from alkylpyridine precursors.

Another potential direct route could involve the hydrolysis of a corresponding nitrile, 4-ethyl-2-cyanopyridine. The cyano group can be introduced onto the pyridine ring through various methods, such as nucleophilic substitution or Sandmeyer-type reactions on an appropriate amino-pyridine precursor. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, yields the desired carboxylic acid.

Oxidative Approaches in Alkylpyridine Carboxylic Acid Synthesis

Oxidative methods are fundamental to the synthesis of pyridine carboxylic acids from alkylpyridine precursors. The oxidation of an alkyl group, such as a methyl or ethyl group, attached to the pyridine ring is a common strategy. For the synthesis of this compound, the precursor would ideally be 2-methyl-4-ethylpyridine. The methyl group at the C-2 position is more susceptible to oxidation than the ethyl group at the C-4 position under certain conditions.

Common oxidizing agents used for this type of transformation include:

Potassium permanganate (KMnO4): A strong oxidizing agent that can effectively convert alkyl groups to carboxylic acids. The reaction is typically carried out in an aqueous solution, and the temperature needs to be controlled to avoid over-oxidation or degradation of the pyridine ring.

Potassium dichromate (K2Cr2O7) in sulfuric acid: This is another powerful oxidizing agent used for similar transformations guidechem.com. The reaction involves refluxing the alkylpyridine with the oxidizing agent, followed by workup to isolate the carboxylic acid guidechem.com.

Nitric Acid: Concentrated nitric acid can also be used for the oxidation of alkylpyridines, often at elevated temperatures and pressures.

Catalytic Vapor-Phase Oxidation: Industrial-scale production of pyridine carboxylic acids often employs vapor-phase oxidation over heterogeneous catalysts, such as those containing vanadium and titanium oxides google.com. This method involves passing the alkylpyridine and an oxygen-containing gas over the catalyst bed at high temperatures google.com. This approach can offer high yields and selectivity google.com.

The general reaction for the oxidation of 4-chloro-2-methylpyridine to 4-chloropyridine-2-carboxylic acid, which serves as an analogue for the synthesis of the target compound, can be performed using KMnO4 or K2Cr2O7 guidechem.com. After the reaction, the product is typically isolated by adjusting the pH of the solution to precipitate the carboxylic acid guidechem.com.

Table 1: Comparison of Oxidizing Agents for Alkylpyridine Oxidation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO4)Aqueous solution, heatingReadily available, effectiveCan be non-selective, produces MnO2 waste
Potassium Dichromate (K2Cr2O7)Sulfuric acid, refluxStrong oxidizing powerGenerates chromium waste, harsh conditions
Nitric AcidHigh temperature and pressureCan be effective for robust substratesRequires specialized equipment, corrosive
Catalytic Air OxidationVapor phase, V-Ti oxide catalystHigh yield, suitable for large scaleRequires specialized reactor, high energy input

Carboxylation Reactions as a Route to Pyridine Carboxylic Acids

Carboxylation reactions provide an alternative route for introducing a carboxylic acid group onto the pyridine ring. This can be achieved through various methods, including Grignard reactions or metal-catalyzed carboxylations with carbon dioxide (CO2).

For a Grignard-based approach, a halo-pyridine precursor, such as 2-bromo-4-ethylpyridine, would be required. The bromo-pyridine is first converted to a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then treated with carbon dioxide (in the form of dry ice or gaseous CO2) to form a magnesium carboxylate salt. Subsequent acidification yields the final this compound.

More recently, direct C-H bond carboxylation methods have been developed. These reactions often utilize transition metal catalysts to activate a C-H bond on the pyridine ring for reaction with CO2. For instance, a copper-catalyzed C-4 selective carboxylation of pyridines has been reported, which proceeds via pyridylphosphonium salts chemistryviews.org. While this specific method targets the C-4 position, similar strategies could potentially be adapted for C-2 carboxylation under different catalytic systems. These methods are advantageous as they can reduce the number of synthetic steps by avoiding the pre-functionalization of the pyridine ring chemistryviews.org.

Esterification and Hydrolysis as Key Steps in Pyridine Carboxylic Acid Synthesis

Esterification and subsequent hydrolysis are crucial steps often employed for the purification and manipulation of pyridine carboxylic acids. The direct product of a synthesis might be an ester, or the carboxylic acid may be intentionally converted to an ester to facilitate purification, for example, by distillation or chromatography.

Esterification: The conversion of this compound to its corresponding ester (e.g., methyl or ethyl ester) can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or hydrogen chloride (HCl) masterorganicchemistry.comchemguide.co.uk. The reaction is reversible, and the equilibrium is typically driven towards the ester product by using a large excess of the alcohol or by removing the water that is formed during the reaction masterorganicchemistry.comyoutube.com.

Another mild method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) orgsyn.org. This method is often used for more sensitive substrates and proceeds at room temperature under nonacidic conditions orgsyn.org.

Hydrolysis: The reverse reaction, the hydrolysis of an ester of this compound back to the parent carboxylic acid, is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis: This is the reverse of the Fischer esterification and is achieved by heating the ester with an excess of water in the presence of an acid catalyst masterorganicchemistry.comyoutube.com.

Base-catalyzed hydrolysis (Saponification): This involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. This reaction is irreversible and proceeds through a nucleophilic acyl substitution mechanism. After the reaction, the resulting carboxylate salt is acidified to yield the free carboxylic acid.

These esterification and hydrolysis steps are vital for both the synthesis and subsequent chemical modification of the this compound scaffold.

Derivatization Techniques for Pyridine Carboxylic Acid Scaffolds

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are often performed to alter the physicochemical properties of the molecule or to attach it to other chemical entities.

Common derivatization techniques include:

Amide Formation: The carboxylic acid can be converted into an amide by reacting it with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) nih.gov. This reaction is fundamental in peptide synthesis and is used to link carboxylic acids to amino acids or other amine-containing molecules thermofisher.com.

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide (e.g., acyl chloride) by treatment with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride is a highly reactive intermediate that can readily react with various nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.

Reduction to an Alcohol: The carboxylic acid group can be reduced to a primary alcohol (2-(hydroxymethyl)-4-ethylpyridine) using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Conversion to other Heterocycles: The carboxylic acid functionality can serve as a starting point for the synthesis of more complex heterocyclic systems. For example, reaction with o-phenylenediamine can lead to the formation of benzimidazole derivatives researchgate.net.

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of more complex molecular structures.

Table 2: Summary of Derivatization Reactions for this compound

ReactionReagentsProduct Functional Group
Amide FormationAmine, EDC or DCCAmide
Acyl Halide FormationSOCl2 or (COCl)2Acyl Halide
ReductionLiAlH4 or BH3Primary Alcohol
EsterificationAlcohol, Acid CatalystEster

Chemical Reactivity and Mechanistic Studies of 4 Ethylpyridine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably nucleophilic acyl substitution and decarboxylation.

Nucleophilic Acyl Substitution Reactions (e.g., Esterification, Amide Formation)

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

Esterification: The reaction of 4-ethylpyridine-2-carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. This process, known as Fischer esterification, is an equilibrium reaction. The use of an excess of the alcohol or the removal of water as it is formed can drive the reaction towards the product side. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Table 1: Examples of Esterification of Pyridine (B92270) Carboxylic Acids

Carboxylic Acid Alcohol Catalyst Product Reference
Pyridine-2-carboxylic acid Methanol (B129727) H₂SO₄ Methyl pyridine-2-carboxylate General procedure
Nicotinic acid Ethanol H₂SO₄ Ethyl nicotinate fishersci.co.uk

Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the acid-base reaction that forms a stable carboxylate salt. Therefore, the carboxylic acid group must first be "activated". This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using coupling reagents. For instance, treatment of this compound with thionyl chloride (SOCl₂) would convert it to the corresponding acyl chloride hydrochloride. This activated intermediate can then readily react with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions. nih.gov

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide. The ease of decarboxylation of pyridine-2-carboxylic acids is notably influenced by the ability of the pyridine nitrogen to stabilize the resulting intermediate. The generally accepted mechanism for the decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives involves the formation of a zwitterionic intermediate, which then loses carbon dioxide to form a 2-pyridyl carbanion. This carbanion is subsequently protonated to yield pyridine. The rate of decarboxylation is dependent on the stability of this carbanion. libretexts.org

For this compound, the decarboxylation would proceed through a similar mechanism. The presence of the electron-donating ethyl group at the 4-position is expected to slightly destabilize the anionic intermediate compared to the unsubstituted picolinic acid, potentially requiring more stringent reaction conditions. Decarboxylation of pyridine-2-carboxylic acids can be achieved thermally or with catalytic methods. nih.govnih.gov

Reactivity Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination to metal ions.

N-Oxidation Processes

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. wikipedia.org The N-oxidation of this compound would yield this compound N-oxide. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions at different positions.

Lewis Basicity and Adduct Formation

The nitrogen atom in this compound possesses a lone pair of electrons and can therefore act as a Lewis base, donating this electron pair to a Lewis acid. This property allows it to form adducts with various Lewis acids, including metal ions. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The ethyl group at the 4-position is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its Lewis basicity compared to unsubstituted pyridine-2-carboxylic acid. reddit.com

This Lewis basicity is fundamental to the ability of this compound to act as a ligand in coordination chemistry. It can coordinate to a wide range of metal ions through both the pyridine nitrogen and the carboxylate oxygen, forming stable metal complexes.

Transformations of the Ethyl Substituent and its Electronic Influence

The ethyl group at the 4-position of the pyridine ring is generally unreactive under mild conditions. However, under more forcing conditions, such as radical reactions, the benzylic-like protons of the methylene (B1212753) group (-CH₂-) can be susceptible to abstraction.

Increased Lewis Basicity of the Pyridine Nitrogen: As mentioned earlier, the electron-donating nature of the ethyl group increases the electron density on the nitrogen atom, making it a stronger Lewis base.

Influence on Electrophilic Aromatic Substitution: While electrophilic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, the presence of an electron-donating group like ethyl can slightly activate the ring towards such reactions, although harsh conditions are still typically required.

Effect on Carboxylic Acid Acidity: The electron-donating ethyl group will have a minor acid-weakening effect on the carboxylic acid group. By pushing electron density into the ring, it slightly destabilizes the carboxylate anion, making the acid less likely to donate its proton compared to an unsubstituted or electron-withdrawn pyridine-2-carboxylic acid. The Hammett parameter (σ) for an ethyl group is a measure of its electronic effect. For a para-substituted ethyl group on a benzene ring, the Hammett constant (σp) is approximately -0.15, indicating its electron-donating character. researchgate.net A similar trend is expected for the 4-position of a pyridine ring.

Table 2: Hammett Constants for Common Substituents

Substituent Hammett Constant (σp) Electronic Effect
-NO₂ 0.78 Strongly Electron-Withdrawing
-CN 0.66 Strongly Electron-Withdrawing
-Cl 0.23 Weakly Electron-Withdrawing
-H 0.00 Neutral
-CH₃ -0.17 Weakly Electron-Donating
-CH₂CH₃ ~ -0.15 Weakly Electron-Donating
-OCH₃ -0.27 Moderately Electron-Donating

Oxidative and Reductive Degradation Pathways (Mechanistic Aspects)

The chemical stability and degradation of this compound are of significant interest in various chemical and environmental contexts. The presence of a pyridine ring, a carboxylic acid group, and an ethyl substituent provides multiple reactive sites for both oxidative and reductive transformations. While specific mechanistic studies on this compound are not extensively documented, plausible degradation pathways can be inferred from research on related pyridine derivatives.

Oxidative Degradation Pathways

Advanced oxidation processes (AOPs), such as the photo-Fenton reaction, are known to effectively degrade pyridine and its derivatives through the generation of highly reactive hydroxyl radicals (•OH). The degradation of 4-ethylpyridine (B106801) via a heterogeneous photo-Fenton process provides a relevant model for the oxidative fate of this compound. mdpi.com The reaction is initiated by the attack of hydroxyl radicals on the pyridine ring, leading to a cascade of reactions that ultimately result in mineralization.

The proposed oxidative degradation mechanism for this compound likely involves the following key steps:

Hydroxylation of the Pyridine Ring: The process is initiated by the electrophilic attack of hydroxyl radicals on the electron-rich pyridine ring. This can lead to the formation of various hydroxylated intermediates.

Side-Chain Oxidation and Cleavage: Concurrently, the ethyl group at the 4-position can be oxidized. This may proceed through hydroxylation to form a primary alcohol, followed by further oxidation to an aldehyde and then a carboxylic acid, or cleavage to release simpler aliphatic molecules. The carboxylic acid group at the 2-position can also be a site of oxidative attack, potentially leading to decarboxylation.

Pyridine Ring Opening: Following hydroxylation, the pyridine ring becomes more susceptible to cleavage. The attack by hydroxyl radicals can break the aromatic system, leading to the formation of aliphatic intermediates with nitrogen-containing functional groups. mdpi.com

Formation of Aliphatic Carboxylic Acids: The ring-opened intermediates undergo further oxidation, resulting in the formation of smaller, saturated and unsaturated carboxylic acids, such as maleic acid, oxalic acid, and formic acid. mdpi.com

Mineralization: In the final stages, these aliphatic carboxylic acids are completely oxidized to carbon dioxide, water, and inorganic nitrogen species like ammonium (B1175870) ions (NH₄⁺). mdpi.com

A proposed sequence of intermediates in the oxidative degradation of this compound is presented below.

Step Proposed Intermediate Description of Transformation
1 Hydroxylated this compound derivativesInitial attack by hydroxyl radicals on the pyridine ring.
2 Ring-opened aliphatic amines and aldehydesCleavage of the pyridine ring following hydroxylation.
3 Aliphatic carboxylic acids (e.g., maleic acid, oxalic acid)Further oxidation of the ring-opened fragments. mdpi.com
4 CO₂, H₂O, NH₄⁺Complete mineralization of the organic intermediates. mdpi.com

Reductive Degradation Pathways

The reductive degradation of this compound primarily involves the hydrogenation of the pyridine ring, typically in the presence of a metal catalyst. Studies on the catalytic hydrogenation of various pyridinecarboxylic acids have demonstrated the feasibility of reducing the aromatic ring to its corresponding saturated piperidine derivative.

The catalytic hydrogenation of picolinic acid (pyridine-2-carboxylic acid) to piperidine-2-carboxylic acid has been successfully achieved using platinum oxide as a catalyst. acs.org This suggests that the carboxylic acid group at the 2-position does not inhibit the reduction of the pyridine ring and can remain intact under these conditions. The presence of the carboxyl group can, in effect, neutralize the inhibitory effect of the basic piperidino nitrogen on the catalyst. acs.org

However, a potential side reaction during the hydrogenation of pyridinecarboxylic acids is decarboxylation. For instance, the hydrogenation of nicotinic acid (3-pyridinecarboxylic acid) can lead to the formation of piperidine through the loss of the carboxyl group. google.com The position of the carboxylic acid group appears to play a crucial role in the stability of the molecule during reduction. The shielding effect of the carboxyl group in the 2-position, as in picolinic acid, seems to enhance its stability against decarboxylation compared to nicotinic acid. acs.org

Based on these findings, the primary reductive degradation pathway for this compound is the hydrogenation of the pyridine ring to yield 4-ethylpiperidine-2-carboxylic acid.

Reactant Catalyst Product Potential Side-Products
This compoundPlatinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃)4-Ethylpiperidine-2-carboxylic acid4-Ethylpiperidine (via decarboxylation)

The mechanistic steps for the catalytic hydrogenation can be generalized as follows:

Adsorption: The this compound molecule adsorbs onto the surface of the metal catalyst.

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming reactive hydrogen atoms.

Stepwise Hydrogenation: The adsorbed pyridine ring undergoes a stepwise addition of hydrogen atoms, leading to the formation of partially and fully saturated intermediates.

Desorption: The final product, 4-ethylpiperidine-2-carboxylic acid, desorbs from the catalyst surface.

It is important to note that the specific reaction conditions, such as the choice of catalyst, solvent, temperature, and pressure, can significantly influence the reaction rate, yield, and the extent of any side reactions like decarboxylation. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the various vibrational modes of a molecule, which are dependent on the bond strengths and atomic masses. These techniques are invaluable for identifying functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. In 4-ethylpyridine-2-carboxylic acid, several characteristic absorption bands are expected. The carboxylic acid group gives rise to a very broad O-H stretching vibration, typically observed in the 2500-3300 cm⁻¹ region, which is a result of strong hydrogen bonding between molecules. pressbooks.pubyoutube.com The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong, sharp peak around 1710-1760 cm⁻¹. pressbooks.pub

The pyridine (B92270) ring itself has a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact position of these peaks. For comparison, the FT-IR spectrum of the related compound, picolinic acid, shows characteristic bands for the pyridine ring and the carboxylic acid group. researchgate.net The ethyl group will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2500 Broad, Strong O-H stretch (Carboxylic acid dimer)
~2970, ~2870 Medium C-H stretch (Ethyl group)
~1720 Strong C=O stretch (Carboxylic acid)
~1600, ~1570 Medium C=C, C=N ring stretch (Pyridine)
~1450 Medium C-H bend (Ethyl group)
~1300 Medium C-O stretch (Carboxylic acid)

Table 2: Predicted Raman Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3060 Medium Aromatic C-H stretch (Pyridine)
~2940 Strong Symmetric C-H stretch (Ethyl group)
~1610 Strong Ring stretching (Pyridine)
~1040 Strong Ring breathing mode (Pyridine)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. pressbooks.pub The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). Due to the substitution pattern, three distinct signals are expected for the ring protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. Data from the closely related 4-ethylpyridine (B106801) shows the ring protons at approximately 8.5 ppm and 7.1 ppm, with the ethyl group's quartet around 2.6 ppm and triplet around 1.2 ppm. chemicalbook.com The electron-withdrawing carboxylic acid group at the 2-position will further influence these shifts.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~12.0 Singlet (broad) 1H COOH
~8.6 Doublet 1H H6 (Pyridine)
~8.0 Singlet 1H H3 (Pyridine)
~7.4 Doublet 1H H5 (Pyridine)
~2.8 Quartet 2H -CH₂- (Ethyl)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 165-185 ppm range. pressbooks.publibretexts.org The five carbons of the pyridine ring will have distinct signals in the aromatic region, generally between 120-150 ppm. The carbon attached to the nitrogen (C2) and the substituted carbon (C4) will have their chemical shifts significantly affected. For comparison, the carbons of 4-ethylpyridine are found at approximately 149 ppm (C2, C6), 124 ppm (C3, C5), and 147 ppm (C4). chemicalbook.com The two carbons of the ethyl group will appear in the upfield region, with the methylene carbon being more downfield than the methyl carbon.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
~170 C=O (Carboxylic acid)
~152 C2 (Pyridine)
~150 C6 (Pyridine)
~149 C4 (Pyridine)
~125 C5 (Pyridine)
~122 C3 (Pyridine)
~25 -CH₂- (Ethyl)

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. japsonline.com The chemical shift of the pyridine nitrogen is sensitive to substitution and protonation. In substituted pyridines, the ¹⁵N chemical shift can vary significantly. For pyridine itself, the ¹⁵N chemical shift is reported to be around -60 to -70 ppm relative to nitromethane. The presence of both an electron-donating ethyl group and an electron-withdrawing carboxylic acid group will influence the electronic environment of the nitrogen atom in this compound. Studies on substituted pyridine N-oxides have shown that electron-withdrawing groups generally lead to a deshielding (more positive chemical shift) of the pyridine nitrogen. researchgate.net In complexes, the nitrogen chemical shift can also be significantly altered upon coordination to a metal ion. nih.gov Based on data for similar pyridine derivatives, the ¹⁵N chemical shift for this compound is predicted to be in the typical range for pyridine compounds, influenced by the electronic effects of its substituents.

Table 5: Predicted ¹⁵N NMR Data for this compound

Chemical Shift (ppm vs. CH₃NO₂) Assignment

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy is a key technique for investigating the conjugated system and electronic transitions within this compound.

Generally, unconjugated carboxylic acids display a weak n → π* transition at approximately 210 nm, which is often of limited practical use for direct analysis. libretexts.org However, in this compound, the presence of the pyridine ring in conjugation with the carboxylic acid group is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the molar absorptivity. The electronic transitions are influenced by the solvent polarity.

Table 1: Expected UV-Vis Absorption Data for this compound

TransitionExpected Wavelength (λmax)Chromophore
π → π> 250 nmPyridine ring
n → π~210 nm (modified by conjugation)Carboxylic acid

Note: Specific experimental λmax values for this compound are not widely reported in public literature; these are expected values based on the analysis of similar compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of this compound (C₈H₉NO₂) is 151.16 g/mol . nih.gov

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) peak. The fragmentation of this ion provides structural information. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For this compound, the following fragments would be anticipated:

[M]⁺˙ : The molecular ion peak at m/z 151.

[M-17]⁺ : Loss of the hydroxyl radical, resulting in an acylium ion at m/z 134.

[M-45]⁺ : Loss of the carboxyl radical, leading to the 4-ethylpyridinyl cation at m/z 106.

Further fragmentation of the ethyl group (loss of CH₃, M-15 or C₂H₅, M-29) can also occur. The mass spectrum of a closely related compound, ethyl 4-pyridinecarboxylate, shows a prominent molecular ion peak and characteristic fragmentation patterns that support these expected cleavages. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z (mass-to-charge ratio)Description
[C₈H₉NO₂]⁺˙151Molecular Ion
[C₈H₈NO]⁺134Loss of •OH
[C₇H₈N]⁺106Loss of •COOH
[C₆H₆NO₂]⁺122Loss of •C₂H₅

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from isomers, impurities, and other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of pyridine carboxylic acids. Due to the polar and ionizable nature of these compounds, mixed-mode chromatography is particularly effective. helixchrom.com

A suitable HPLC method for the separation of pyridine carboxylic acid isomers, including this compound, would employ a core-shell mixed-mode column that combines reversed-phase and cation-exchange mechanisms. helixchrom.com The retention time can be controlled by adjusting the mobile phase composition, specifically the acetonitrile (B52724) (ACN) concentration, buffer pH, and buffer concentration. helixchrom.com UV detection is commonly used for these compounds. helixchrom.com For enhanced sensitivity, especially in biological matrices, derivatization of the carboxylic acid group can be performed prior to LC-MS/MS analysis. nih.gov

Table 3: Exemplary HPLC Parameters for Pyridine Carboxylic Acid Analysis

ParameterCondition
Column Core-shell mixed-mode (e.g., Coresep 100) helixchrom.com
Mobile Phase Acetonitrile/water with a buffer (e.g., ammonium (B1175870) formate)
Detection UV or Mass Spectrometry (MS) helixchrom.com
Principle Separation based on hydrophobicity and ionic interactions helixchrom.com

Ion chromatography (IC) is a powerful technique for the determination of ionic and ionogenic compounds like carboxylic acids. nih.gov Specifically, ion-exclusion chromatography (IEC), a subset of IC, is well-suited for separating weak acids from a complex matrix. mdpi.com

In an IEC system, a high-capacity cation-exchange resin in the H⁺ form is used as the stationary phase. The separation mechanism is based on the degree of ionization of the analyte. Neutral or partially ionized molecules, such as this compound, can penetrate the resin pores and are retained, while fully ionized strong acids are excluded and elute quickly. The retention is influenced by the pKa of the acid and the pH of the eluent.

For the analysis of carboxylic acids, ion-pair chromatography can also be employed, where an ion-pairing reagent is added to the mobile phase to form neutral complexes with the analyte, which can then be separated on a reversed-phase column. nih.govdiva-portal.org

Table 4: Ion Chromatography Approaches for Carboxylic Acid Analysis

TechniqueStationary PhaseMobile PhaseSeparation Principle
Ion-Exclusion Chromatography (IEC) High-capacity cation-exchange resinDilute mineral acidDonnan exclusion and partitioning based on pKa mdpi.com
Ion-Pair Chromatography (IPC) Reversed-phase (e.g., C18)Aqueous/organic with an ion-pairing reagent (e.g., tetrabutylammonium) nih.govFormation and separation of neutral ion pairs diva-portal.org

Computational Chemistry and Theoretical Investigations of 4 Ethylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-ethylpyridine-2-carboxylic acid. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. rsc.org By approximating the electron density, DFT calculations can accurately determine optimized molecular geometries, including bond lengths and angles. For this compound, DFT studies would predict the planarity of the pyridine (B92270) ring and the orientation of the ethyl and carboxylic acid substituents. These calculations provide the foundational data for all other theoretical analyses.

Below is a table of predicted geometric parameters for the optimized structure of this compound, derived from DFT calculations.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthC(2)C(3)-~1.39 Å
Bond LengthC(4)C(ethyl)-~1.51 Å
Bond LengthC(2)C(carboxyl)-~1.50 Å
Bond LengthC(carboxyl)O(H)-~1.36 Å
Bond LengthC(carboxyl)O-~1.21 Å
Bond AngleN(1)C(2)C(3)~123°
Bond AngleC(3)C(4)C(5)~118°
Bond AngleC(2)C(carboxyl)O(H)~112°
Dihedral AngleC(3)C(2)C(carboxyl)O(H)

Note: These values are illustrative and based on typical parameters for similar molecular fragments.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring, while the LUMO would likely be located on the π* orbitals of the ring and the electron-withdrawing carboxylic acid group.

The table below presents hypothetical FMO energy values for this compound.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the pyridine ring and nitrogen lone pair.
LUMO-1.8Distributed across the pyridine π* system and carboxylic group.
HOMO-LUMO Gap (ΔE)4.7Indicates high kinetic stability.

Note: These are representative values used for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the molecule's surface. libretexts.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the most negative potential is expected around the nitrogen atom and the carbonyl oxygen of the carboxylic acid, making them primary sites for protonation or coordination. The most positive region would be around the acidic hydrogen of the carboxyl group.

The following table summarizes the expected MEP characteristics.

Molecular RegionColor on MEP MapElectrostatic PotentialPredicted Reactivity
Carboxylic Acid Oxygen (C=O)RedHighly NegativeSite for electrophilic attack/H-bond acceptor
Pyridine NitrogenRed/YellowNegativeSite for electrophilic attack/H-bond acceptor
Carboxylic Acid Hydrogen (-OH)BlueHighly PositiveSite for nucleophilic attack/H-bond donor
Pyridine Ring HydrogensGreen/Light BlueSlightly PositiveWeakly electrophilic character

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.deusc.edu This method is particularly useful for quantifying intramolecular interactions, such as hydrogen bonding. The analysis evaluates the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. nih.gov A significant E(2) value for the interaction between the lone pair of a hydrogen bond acceptor (like the pyridine nitrogen) and the antibonding orbital of the donor bond (the carboxylic O-H) provides strong evidence for an intramolecular hydrogen bond. mdpi.com

The table below shows a hypothetical NBO analysis for the intramolecular hydrogen bond in this compound.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N(1)σ(O-H)~5-10Intramolecular Hydrogen Bond (n → σ)
LP(2) O(carbonyl)σ*(C-C)~2-3Hyperconjugation

Note: LP(1) N(1) refers to the lone pair on the pyridine nitrogen. σ(O-H) is the antibonding orbital of the carboxylic acid's hydroxyl group. E(2) values are illustrative.*

Conformational Analysis and Energy Minimization Studies

Conformational analysis of this compound involves studying the spatial arrangements of its atoms that can be interconverted by rotation around single bonds. The primary sources of conformational flexibility are the rotation of the ethyl group and the carboxylic acid group relative to the pyridine ring. chem960.com Computational energy minimization studies are performed to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. nih.gov For this molecule, a key aspect is the orientation of the carboxylic acid's O-H group relative to the pyridine nitrogen, which can exist in a syn-periplanar or anti-periplanar conformation. The syn conformer, which allows for an intramolecular hydrogen bond, is expected to be significantly more stable.

The relative energies of key conformers are presented in the table below.

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Key Feature
A (Global Minimum)~0°0.0Syn-periplanar, stabilized by intramolecular H-bond.
B~180°> 5.0Anti-periplanar, higher energy due to lack of H-bond.
C~90°> 7.0Transition state for rotation.

Note: Energies are hypothetical and for illustrative purposes.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Beyond the single molecule, computational studies can reveal how molecules of this compound interact with each other. The molecule possesses functional groups capable of forming strong intermolecular interactions. chem960.com The carboxylic acid group is a classic motif for forming strong hydrogen-bonded dimers, where two molecules are linked via a pair of O-H···O=C hydrogen bonds. mdpi.com Additionally, the aromatic pyridine rings can engage in π-stacking interactions, further stabilizing the crystal lattice or aggregates in solution. orgchemres.org The molecule has one hydrogen bond donor (-OH) and three potential hydrogen bond acceptors (N, C=O, -OH). chem960.comnih.gov

The primary intermolecular interactions are summarized below.

Interaction TypeParticipating GroupsDescription
Hydrogen Bonding (Dimer)Carboxylic acid (-COOH) of two moleculesFormation of a stable, centrosymmetric dimer via two O-H···O hydrogen bonds.
Hydrogen Bonding (Chain)Carboxylic acid (-OH) and Pyridine Nitrogen (N)Head-to-tail arrangement forming polymeric chains.
π-π StackingPyridine rings of adjacent moleculesParallel or T-shaped stacking of the aromatic rings, contributing to crystal packing.
van der Waals ForcesEthyl groups and other nonpolar regionsWeaker, non-specific attractive forces.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the prediction of spectroscopic parameters of organic molecules, including this compound. These theoretical calculations allow for the simulation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, providing valuable data that aids in the interpretation of experimental results.

Research on molecules with similar structures, such as other pyridine carboxylic acids, has established a robust methodology for these predictions. researchgate.netresearchgate.nettandfonline.com The most common approach involves optimizing the molecular geometry of the compound using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.nettandfonline.com This process determines the lowest energy conformation of the molecule. Following geometry optimization, the vibrational frequencies are calculated, which correspond to the peaks observed in IR and Raman spectra. Furthermore, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate the NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental data. nih.gov

The accuracy of these computational predictions is often enhanced by applying a scaling factor to the calculated frequencies to better match experimental values, accounting for factors like anharmonicity and the limitations of the theoretical model. nih.gov The comparison between the computed and experimental spectra not only validates the theoretical model but also allows for a more detailed and confident assignment of the spectral bands. researchgate.netnih.gov

Vibrational Spectroscopy (IR and Raman)

The vibrational spectrum of this compound is characterized by distinct modes associated with its functional groups: the pyridine ring, the carboxylic acid group, and the ethyl substituent. Theoretical calculations can predict the frequencies and intensities of these vibrations.

Key vibrational modes for the carboxylic acid group include the O-H stretching, which is typically a broad band in the experimental IR spectrum, and the C=O stretching, which gives rise to a strong absorption. tandfonline.comlibretexts.org The pyridine ring exhibits characteristic C-H stretching, ring stretching, and in-plane and out-of-plane bending vibrations. tandfonline.com The ethyl group will have its own set of C-H stretching and bending vibrations.

Based on studies of similar pyridine carboxylic acids, the following table illustrates the expected regions for key vibrational modes of this compound. tandfonline.comnih.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
O-H stretch (Carboxylic Acid)3300 - 2500 (broad)Stretching of the hydroxyl bond in the carboxyl group.
C-H stretch (Pyridine Ring)3100 - 3000Stretching of the carbon-hydrogen bonds on the aromatic ring.
C-H stretch (Ethyl Group)3000 - 2850Asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups.
C=O stretch (Carboxylic Acid)1800 - 1700Stretching of the carbonyl double bond, typically a very strong band in the IR spectrum.
C=C, C=N Ring stretch1600 - 1400Vibrations associated with the stretching of the bonds within the pyridine ring.
C-O stretch (Carboxylic Acid)1320 - 1210Stretching of the carbon-oxygen single bond in the carboxyl group.
O-H bend (Carboxylic Acid)1440 - 1395In-plane bending of the hydroxyl group.
C-H bend (Pyridine Ring)1300 - 1000In-plane bending vibrations of the ring C-H bonds.
C-H bend (Ethyl Group)1470 - 1370Bending vibrations of the C-H bonds in the ethyl group.
C-H out-of-plane bend900 - 675Out-of-plane bending of the pyridine ring C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are highly valuable for assigning the signals in the experimental spectra of this compound. The chemical environment of each proton and carbon atom determines its specific resonance frequency.

The proton of the carboxylic acid (–COOH) is expected to be highly deshielded and appear at a very downfield chemical shift, typically in the range of 10-13 ppm. libretexts.org The protons on the pyridine ring will have distinct chemical shifts depending on their position relative to the nitrogen atom and the two substituents. The protons of the ethyl group, specifically the methylene (–CH₂) and methyl (–CH₃) protons, will also have characteristic chemical shifts.

For the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is significantly deshielded. libretexts.org The carbon atoms of the pyridine ring will also show a range of chemical shifts influenced by the electronegativity of the nitrogen atom and the attached functional groups.

The following table provides an overview of the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on general knowledge and data for related compounds. nih.govlibretexts.org

Predicted ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (ppm)Description
-COOH10.0 - 13.0Acidic proton of the carboxylic acid group.
Pyridine-H7.5 - 9.0Protons attached to the pyridine ring.
-CH₂- (Ethyl)2.5 - 3.0Methylene protons of the ethyl group.
-CH₃ (Ethyl)1.0 - 1.5Methyl protons of the ethyl group.

Predicted ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (ppm)Description
C=O (Carboxylic Acid)165 - 180Carbonyl carbon of the carboxylic acid group.
Pyridine-C120 - 155Carbon atoms within the pyridine ring.
-CH₂- (Ethyl)20 - 30Methylene carbon of the ethyl group.
-CH₃ (Ethyl)10 - 20Methyl carbon of the ethyl group.

It is important to note that these predicted values are illustrative and the precise chemical shifts and vibrational frequencies for this compound would be determined through specific DFT calculations for this exact molecule. The comparison of such theoretical data with experimental spectra is a powerful approach for the unambiguous structural elucidation and spectroscopic characterization of the compound.

Coordination Chemistry of 4 Ethylpyridine 2 Carboxylic Acid As a Ligand

Ligand Design Principles and Chelation Modes

The coordination behavior of 4-ethylpyridine-2-carboxylic acid is primarily dictated by the spatial arrangement of its donor atoms, which is conducive to forming stable complexes with metal centers.

As a derivative of picolinic acid, this compound typically acts as a bidentate ligand. researchgate.netiaea.org It coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the deprotonated carboxylate group. This N,O-bidentate chelation is a well-established coordination mode for picolinic acid and its analogues. researchgate.netnih.gov The ethyl group at the 4-position of the pyridine ring primarily influences the ligand's steric and electronic properties without altering this fundamental binding mode.

The simultaneous coordination of the pyridine nitrogen and the carboxylate oxygen to a metal ion results in the formation of a highly stable five-membered chelate ring. acs.org This ring structure is thermodynamically favored, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands. The formation of such stable chelates is a critical principle in the design of ligands for various applications in coordination chemistry. nih.gov

Synthesis and Crystallographic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, often by reacting a metal salt with the ligand in a suitable solvent. sc.edursc.org The resulting complexes can be characterized by several techniques to determine their structure and properties.

This compound forms complexes with a range of transition metals from the d-block. While specific studies on this compound are less common than for its parent compound, picolinic acid, the coordination principles are transferable. For instance, related picolinic acid derivatives have been shown to form well-defined complexes with metals such as copper(II), cobalt(II), zinc(II), and iron(II). sc.eduresearchgate.netmdpi.com In a study involving the related ligand 4-ethylpyridine (B106801) with an iron(II) dithiophosphate, the 4-ethylpyridine molecules coordinate to the iron center, resulting in a distorted octahedral geometry. researchgate.net The synthesis of these complexes often involves solvothermal methods or simple precipitation reactions. sc.edu

Examples of Synthesized Transition Metal Complexes with Related Pyridine-Carboxylate Ligands
Metal IonLigandResulting Complex FormulaSynthesis Method
Copper(II)4,4′-Bipyridine-2-carboxylic acidCu(ppca)2Solvothermal
Cobalt(II)4,4′-Bipyridine-2-carboxylic acidCo(ppca)(SCN)(H2O)Solvothermal
Zinc(II)Ethyl nicotinate[Zn(EtNic)2Cl2]Mixing equimolar solutions
Iron(II)4-Ethylpyridine & bis(2,4-dimethylphenyl)dithiophosphate[{(2,4-(CH3)2C6H3O)2PS2}2Fe{NC5H4(C2H5)-4}2]Reaction in solution
Illustrative Crystallographic Data for Complexes with Related Pyridine Ligands
ComplexCrystal SystemSpace GroupCoordination GeometryKey Bond Lengths (Å)
[{(2,4-(CH3)2C6H3O)2PS2}2Fe{NC5H4(C2H5)-4}2]MonoclinicP21/nDistorted OctahedralFe-N = 2.247(3)
[Zn(EtNic)2Cl2]MonoclinicP21/cNot specifiedNot specified
Cu(ppca)2MonoclinicP21/cNot specifieda=5.0749, b=25.442, c=7.2536

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity and crystallinity of the bulk synthesized material. researchgate.netnih.gov While single crystal X-ray diffraction provides the structure of a single, perfect crystal, PXRD analyzes a polycrystalline sample, providing an average structure of the bulk material. ub.edursc.org The experimental PXRD pattern of a newly synthesized complex is often compared with a pattern simulated from the single-crystal X-ray diffraction data. nih.gov A good match between the experimental and simulated patterns confirms that the bulk sample has the same crystal structure as the single crystal analyzed and is free from crystalline impurities. ub.edu This validation is essential for ensuring that the properties measured for the bulk material are representative of the determined structure. nih.gov

Electronic and Magnetic Properties of Metal-Ligand Complexes

The electronic and magnetic properties of metal complexes derived from this compound are intrinsically linked to the nature of the central metal ion and the coordination geometry imposed by the ligand. While comprehensive studies specifically on this compound complexes are emerging, analysis of closely related systems provides significant insights.

The electronic spectra of these complexes are expected to be dominated by charge-transfer transitions and, for transition metals with d-electrons, by d-d transitions. For instance, Fe(II) and Co(II) complexes with a structurally similar bipyridine carboxylic acid ligand exhibit high molar absorptivities in the visible region, indicating efficient charge transfer, and some show reversible electrochromic behavior—a change in color upon redox reactions. researchgate.net The magnetic properties are dictated by the number of unpaired electrons on the metal centers and the distances and pathways for magnetic exchange between them within the crystal lattice. mdpi.com Studies on copper(II) complexes with the related 2-ethylpyridine (B127773) ligand have demonstrated antiferromagnetic behavior, where neighboring metal centers have opposed electron spins, a phenomenon transmitted through bridging ligands. nih.govrsc.orgresearchgate.net This suggests that coordination polymers of this compound could exhibit significant magnetic coupling. nih.gov For example, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to possess substantial magnetic anisotropy, a property crucial for the development of single-molecule magnets (SMMs). nih.gov

Table 1: Expected Magnetic Behavior of Metal Complexes with Pyridine-Carboxylic Acid Type Ligands

Metal Ion Typical Coordination Geometry Expected Magnetic Behavior Rationale
Cu(II) Square Planar, Square Pyramidal, Octahedral Paramagnetic, often with antiferromagnetic coupling in polymers One unpaired electron; superexchange through bridging ligands is common. nih.govrsc.orgresearchgate.net
Co(II) Tetrahedral, Octahedral Paramagnetic, can exhibit significant magnetic anisotropy High spin d7 configuration leads to unpaired electrons; potential for SMM behavior. nih.gov
Mn(II) Octahedral Paramagnetic, often with weak antiferromagnetic interactions High spin d5 configuration with five unpaired electrons. nih.govrdd.edu.iq
Zn(II) Tetrahedral, Octahedral Diamagnetic d10 configuration, no unpaired electrons. tandfonline.comqu.edu.qa
Cd(II) Various Diamagnetic d10 configuration, no unpaired electrons. nih.gov

Ligand-to-Metal Charge Transfer (LMCT) is an electronic transition where an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based, resulting in the formal reduction of the metal center. rsc.orgresearchgate.net These transitions typically give rise to intense absorption bands in the UV-visible spectrum. rsc.org In complexes of this compound, both the pyridine nitrogen and the carboxylate oxygen atoms possess lone pairs of electrons and can act as the origin for LMCT transitions to a suitable metal ion with empty or partially filled d-orbitals.

The energy required for this charge transfer is dependent on the oxidizing power of the metal and the reducing nature of the ligand. rsc.org Metals that are easily reduced will exhibit lower energy LMCT bands. rsc.org Studies on the related compound, 2-amino-4-ethylpyridine, have shown that it readily forms charge-transfer complexes with various electron acceptors, exhibiting distinct CT bands in their electronic spectra. google.com This indicates the propensity of the substituted pyridine ring system to engage in charge transfer processes. google.com In a rhenium complex with phosphine (B1218219) ligands, LMCT transitions were interrogated using UV/Vis absorbance spectroscopy and time-dependent density functional theory (TD-DFT) to understand the nature of the excited state. Similar methodologies could be applied to complexes of this compound to precisely characterize their LMCT phenomena.

Formation of Supramolecular Assemblies and Coordination Polymers

The bifunctional nature of this compound, with its nitrogen-containing heterocyclic ring and a carboxylate group, makes it an excellent candidate for the construction of supramolecular assemblies and coordination polymers. These are extended structures where metal ions are linked together by organic ligands, forming one-, two-, or three-dimensional networks. nih.govrdd.edu.iq The structure of the resulting polymer is influenced by the coordination preference of the metal ion, the geometry of the ligand, and the reaction conditions. tandfonline.com

Research on analogous pyridine-carboxylic acid ligands demonstrates their ability to form diverse and intricate architectures. For instance, the use of 4,4′-bipyridine-2-carboxylic acid has been shown to be effective in creating metal-containing building blocks that can assemble into mixed-metal coordination polymers. Similarly, coordination polymers based on carboxyphenyl-terpyridine ligands have been synthesized, exhibiting structures ranging from 1D helical chains to 3D frameworks with nanosized cavities. nih.govrdd.edu.iq A coordination polymer of Mn(III) with pyridine-2,3-dicarboxylic acid and 4,4′-bipyridine features a structure stabilized by a wide range of non-covalent interactions, including hydrogen bonding and π–π stacking.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The formation of coordination polymers from this compound and metal ions is a prime example of a self-assembly process, where molecules spontaneously organize into ordered structures. tandfonline.com The final architecture is directed by the specific coordination bonds between the metal ions and the ligand's nitrogen atom and carboxylate group.

Beyond the primary coordination bonds, weaker interactions play a crucial role in guiding the self-assembly and stabilizing the resulting crystal lattice. These include:

Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while any coordinated water molecules can act as donors.

π–π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction that helps to organize the polymer chains or layers.

By carefully selecting the metal ion and reaction conditions, it is possible to control the self-assembly process to target specific network topologies and dimensionalities, a fundamental goal of crystal engineering.

Metal-Organic Frameworks (MOFs) are a class of coordination polymers that form porous, crystalline structures with exceptionally high surface areas. tandfonline.com The organic components are referred to as linkers, and they connect the metal-based nodes to form the extended framework. Pyridine carboxylic acids are widely used as linkers in MOF synthesis because their rigid structure and versatile coordination ability can lead to robust and functional frameworks. tandfonline.com

The self-assembly of ligands like 4-hydroxypyridine-2,6-dicarboxylic acid with metal ions has been shown to produce novel coordination polymers, including 2D and 3D networks. tandfonline.com The presence of different functional groups on the pyridine ring can dramatically influence the final structure, highlighting the "tunability" of these systems. tandfonline.com For example, the hydroxyl group in 4-hydroxypyridine-2,6-dicarboxylic acid can participate in coordination, leading to different structural outcomes compared to its non-hydroxylated counterpart. tandfonline.com Similarly, the ethyl group in this compound can be expected to influence the pore environment and inter-framework interactions in any resulting MOF. The use of MOFs with carboxylic acid functional groups has been explored for applications such as the selective capture of volatile organic compounds.

Table 2: Functional Groups of this compound and Their Roles in MOF Construction

Functional Group Role in MOF Synthesis Potential Influence on MOF Properties
Pyridine Nitrogen Acts as a coordination site (node) for metal ions. Influences the geometry and connectivity of the network.
Carboxylate Group Acts as a primary coordination site for metal ions, can be monodentate, bidentate, or bridging. Crucial for forming the extended framework; can influence framework stability and charge.
Ethyl Group Acts as a non-coordinating functional group. Can modify the pore size and chemical environment within the MOF; influences solubility and crystal packing.

Potential Applications of 4 Ethylpyridine 2 Carboxylic Acid in Advanced Materials

Role as a Building Block in Complex Organic Molecule Synthesis

4-Ethylpyridine-2-carboxylic acid serves as a valuable building block in the synthesis of more complex organic molecules and coordination compounds. Its bifunctional nature, with a nitrogen atom on the pyridine (B92270) ring and a carboxylic acid group, allows it to act as a versatile ligand in coordination chemistry. The synthesis of this compound can be achieved from 4-ethylpyridine (B106801) 1-oxide. chemicalbook.com The presence of the ethyl group at the 4-position of the pyridine ring can influence the electronic properties and steric interactions of the molecule, which in turn affects the geometry and stability of the resulting complexes.

The molecular structure of this compound, with its potential for hydrogen bonding and coordination, makes it a candidate for creating intricate molecular architectures. The combination of the pyridine nitrogen and the carboxylate oxygen atoms allows for the formation of chelate rings with metal ions, a common feature in the construction of metal-organic frameworks (MOFs) and coordination polymers. frontiersin.orgub.edunih.gov

Contribution to the Development of Functional Materials

The development of functional materials, such as metal-organic frameworks (MOFs), relies on the specific properties of the organic linkers used in their synthesis. Pyridine-dicarboxylic acids are well-known ligands for creating high-dimensional metal coordination polymers with notable physical properties. acs.org While much of the research has focused on other derivatives, the principles apply to this compound. These materials are recognized for their potential in gas capture and storage, outperforming traditional materials like zeolites and silica (B1680970) in some cases. frontiersin.org

The introduction of an ethyl group on the pyridine ring can modulate the properties of the resulting MOFs. For instance, the steric bulk of the ethyl group can influence the pore size and topology of the framework, which are critical factors for applications such as selective gas adsorption. Research on related pyridine-dicarboxylic acid ligands has shown that the resulting MOFs can exhibit interesting magnetic, optical, and luminescent properties. acs.orgresearchgate.net

Integration into Polymeric Systems

This compound is a key component in the formation of coordination polymers. These are inorganic-organic hybrid materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. The pyridine nitrogen and the carboxylate group of this compound can coordinate with metal centers, leading to the formation of extended polymeric networks. ub.edudu.ac.ir

Applications in Catalytic Processes

The catalytic potential of coordination compounds derived from pyridine-carboxylic acid ligands is an area of active research. The unique electronic and structural properties of these materials make them suitable for various catalytic applications.

Photocatalytic Degradation Applications (e.g., Organic Pollutants)

Coordination polymers and MOFs synthesized from pyridine-carboxylic acid derivatives have shown promise in the photocatalytic degradation of organic pollutants. mdpi.commdpi.comrsc.org The mechanism often involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce reactive oxygen species that degrade the pollutants. mdpi.com

While direct studies on this compound-based catalysts are not extensively documented, research on analogous systems provides strong evidence for their potential. For instance, coordination polymers have been successfully used for the photocatalytic degradation of ciprofloxacin, a common antibiotic, under visible light. mdpi.comnih.gov The efficiency of the photocatalyst is related to its band gap and ability to separate photogenerated charges. mdpi.com The electronic properties of the this compound ligand can be tuned to optimize the photocatalytic activity of the resulting material.

Design of Responsive Materials and Supramolecular Architectures

The design of responsive or "smart" materials that can change their properties in response to external stimuli is a frontier in materials science. Supramolecular chemistry, which focuses on non-covalent interactions, is key to developing such materials. The carboxylic acid and pyridine groups in this compound are capable of forming robust hydrogen bonds, which are fundamental to creating supramolecular assemblies. rsc.org

The formation of cocrystals and other supramolecular structures can be directed by these interactions. Research has shown that the carboxylic acid-pyridine supramolecular heterosynthon is a reliable tool in crystal engineering. rsc.org The ethyl group can further influence the packing and stability of these assemblies through van der Waals interactions. By carefully designing the molecular components, it is possible to create materials that respond to stimuli such as light, temperature, or the presence of specific chemical species. For example, the application of an external electric field has been shown to switch the supramolecular structure of 2D cocrystals. rsc.org

In Vitro Biological Activity and Mechanistic Investigations of 4 Ethylpyridine 2 Carboxylic Acid and Its Analogs

Enzyme Interaction and Inhibition Studies (In Vitro)

There is currently a lack of specific research data on the direct interaction and inhibition of enzymes by 4-ethylpyridine-2-carboxylic acid. However, the foundational structure of pyridine-2-carboxylic acid (picolinic acid) and its derivatives has been explored in the context of enzyme inhibition, offering insights into potential areas of activity for its 4-ethyl analog.

Mechanisms of Enzyme Modulation (e.g., COX-2 Inhibition, DHODH Inhibition)

Direct studies on the inhibition of cyclooxygenase-2 (COX-2) or dihydroorotate dehydrogenase (DHODH) by this compound have not been identified. Research on related heterocyclic carboxylic acids, such as quinoline-4-carboxylic acid derivatives, has shown inhibitory activity against DHODH, a key enzyme in the pyrimidine biosynthesis pathway. osti.govmdpi.com These findings suggest that the nitrogen-containing heterocyclic ring coupled with a carboxylic acid moiety can be a pharmacophore for DHODH inhibition. The potential for this compound to act as a COX-2 inhibitor is less clear without specific studies, though other novel heterocyclic compounds have been investigated for this purpose. cbijournal.com

Effects on Specific Metabolic Pathways

Given the absence of direct research, the effects of this compound on specific metabolic pathways are unknown. Picolinic acid, the parent compound, is a known chelator of metal ions, which can influence the activity of various metalloenzymes. nih.gov This chelating property could potentially affect metabolic pathways dependent on such enzymes. For instance, some pyridine (B92270) carboxamide derivatives have been investigated as potential inhibitors of succinate dehydrogenase, an enzyme crucial to the citric acid cycle and electron transport chain. nih.gov

Antimicrobial Activity Research (In Vitro)

While specific data for this compound is not available, the antimicrobial properties of picolinic acid and other pyridine derivatives have been documented, providing a basis for potential activity.

Evaluation against Bacterial Pathogens (e.g., Gram-negative, Gram-positive Species)

Picolinic acid has demonstrated antimicrobial activity against the Mycobacterium avium complex, both in extracellular and intracellular environments. nih.govresearchgate.net This effect is thought to be related to its metal-chelating properties. nih.gov Furthermore, various other pyridine derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, with some showing promising activity. nih.govmdpi.com For example, certain 1,3,4-oxadiazole derivatives containing a pyridine ring have exhibited antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Illustrative In Vitro Antibacterial Activity of Selected Pyridine Derivatives (Not this compound)

Compound TypeBacterial StrainActivity Metric (e.g., MIC)Reference
Picolinic AcidMycobacterium avium complexExhibited antimicrobial activity nih.govresearchgate.net
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol (B129727) derivativesStaphylococcus aureusPromising activity
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol derivativesStaphylococcus epidermidisPromising activity
N2,N4-disubstituted quinazoline-2,4-diaminesStaphylococcus aureus (MRSA)MIC: 1 µg/mL (for compound 12) researchgate.net

MIC: Minimum Inhibitory Concentration

Antifungal Efficacy Assessment

Specific antifungal studies on this compound are not found in the reviewed literature. However, research on related structures provides some context. A study on indole carboxylic acid-pyridine derivatives showed they possessed significantly weaker antifungal activity against Aspergillus species compared to the standard drug itraconazole. mubabol.ac.ir Conversely, novel pyridine carboxamide derivatives have been identified as potential succinate dehydrogenase inhibitors with antifungal activity against plant pathogens like Botrytis cinerea. nih.gov

Anticancer Activity Research (In Vitro)

There is no specific data available on the in vitro anticancer activity of this compound. However, the broader class of pyridine derivatives has been a source of interest in anticancer research. Aromatic O-alkyl pyridine derivatives have been designed as inhibitors of Proviral Integration Moloney (PIM)-1 kinase and have shown potent in vitro anticancer activity against various cancer cell lines, including HepG-2 (liver cancer), PC-3 (prostate cancer), and Caco-2 (colon cancer). researchgate.net Additionally, modified 4-hydroxyquinolone analogues, which share a heterocyclic scaffold, have been evaluated for their anticancer activity against cell lines such as HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast). nih.govrsc.org

Table 2: Examples of In Vitro Anticancer Activity of Pyridine and Quinoline Analogs (Not this compound)

Compound ClassCancer Cell LineActivity Metric (IC₅₀)Reference
Aromatic O-alkyl pyridine derivativesHepG-2, PC-3, Caco-2Potent activity observed researchgate.net
Dihydropyridine carboxylic acid derivativesHCT-15 (colon)IC₅₀: 7.94 ± 1.6 μM (compound 3a) nih.gov
Modified 4-hydroxyquinolone analoguesHCT116, A549, PC3, MCF-7Varied IC₅₀ values reported nih.govrsc.org

IC₅₀: The half maximal inhibitory concentration

Mechanisms of Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7)

Research into pyridine derivatives has shown their capability to induce apoptosis, or programmed cell death, in cancer cells, including the MCF-7 breast cancer cell line. One study on a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, demonstrated that its cytotoxic effects were a result of mitotic arrest followed by the induction of apoptosis nih.gov. This suggests that compounds within this structural family may interfere with cell cycle progression, leading to the activation of apoptotic pathways.

The general mechanism of apoptosis induction by various chemical agents in MCF-7 cells often involves a cascade of molecular events. These can include the activation of caspases, which are key enzymes in the execution phase of apoptosis, and the regulation of pro-apoptotic and anti-apoptotic proteins. While specific studies on this compound are lacking, it is plausible that its mode of action could follow similar pathways observed for other pyridine-based compounds.

Interactions with Nucleic Acids (e.g., DNA Binding and Replication Disruption)

The interaction with nucleic acids is a common mechanism of action for many anticancer agents. The planar structure of the pyridine ring, a feature of this compound, can facilitate intercalation between DNA base pairs. This mode of binding can disrupt DNA replication and transcription, ultimately leading to cell death. Studies on metal complexes of pyridine carboxylic acid ligands have shown their ability to bind to DNA, suggesting that the pyridine carboxylic acid moiety itself plays a crucial role in this interaction mdpi.com. The binding affinity and mode can be influenced by substituents on the pyridine ring, indicating that the ethyl group at the 4-position of this compound could modulate its potential DNA binding properties.

Exploration of Molecular Targets and Cellular Signaling Pathways (In Vitro)

Identifying the specific molecular targets and the cellular signaling pathways affected by a compound is crucial for understanding its mechanism of action. For pyridine carboxylic acid derivatives, research has pointed towards several potential targets.

Ligand-Biomolecule Binding Studies (e.g., to Enzymes, Receptors, Proteins)

Pyridine carboxylic acid derivatives are known to act as versatile scaffolds in medicinal chemistry due to their ability to interact with various biological targets researchgate.net. The pyridine ring can engage in π-π stacking and hydrogen bonding, while the carboxylic acid group can coordinate with metal ions in enzyme active sites, making them potential enzyme inhibitors researchgate.net. A comprehensive review highlighted that pyridine carboxylic acid derivatives have been investigated as inhibitors for a wide range of enzymes, including histone demethylases and kinases, which are often dysregulated in cancer researchgate.net. Although direct binding studies for this compound are not available, the structural features suggest it could potentially interact with similar biological macromolecules.

Influence on Cellular Processes beyond Direct Cytotoxicity (e.g., Cell Growth, Differentiation)

Beyond inducing cell death, chemical compounds can influence other cellular processes such as cell growth and differentiation. For instance, some pyridine derivatives have been shown to act as cell cycle inhibitors nih.gov. By arresting the cell cycle at specific phases, these compounds can prevent cancer cell proliferation without necessarily causing immediate cell death. This cytostatic effect can be a valuable therapeutic strategy. The influence of this compound on these processes has not been specifically documented, but it remains a potential area of investigation based on the activities of related compounds.

Future Research Trajectories and Interdisciplinary Perspectives

Advancement in Green Chemistry Approaches for Synthesis

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 4-ethylpyridine-2-carboxylic acid and its derivatives, a key research trajectory lies in the advancement of green chemistry principles. Current research on related pyridine (B92270) derivatives focuses on one-pot multicomponent reactions, which streamline synthetic sequences, reduce waste, and often lead to higher yields in shorter timeframes. oist.jpnih.govacs.org Future efforts will likely adapt these strategies for the specific synthesis of this compound, potentially utilizing readily available and renewable starting materials.

Moreover, the use of eco-friendly catalysts and solvents is a critical area of development. Research into pyridine-2-carboxylic acid (P2CA) itself has shown its potential as a recyclable, bioproduct-derived catalyst for various organic transformations. nih.govrsc.org This dual role as both a target molecule and a potential catalyst highlights a unique avenue for green synthesis. Future investigations may explore the catalytic activity of this compound or its derivatives in other reactions, embodying a circular economy approach within chemical synthesis. The exploration of microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for other pyridine derivatives, also presents a promising path forward. acs.org

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of molecular functions. For this compound, this synergistic approach will be instrumental in predicting its chemical behavior and guiding experimental design. Computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the molecule's electronic structure, reactivity, and interaction with other molecules or biological targets. mdpi.com

This predictive power can be harnessed to:

Elucidate Reaction Mechanisms: Computational modeling can map out the transition states and intermediates of synthetic reactions, aiding in the optimization of conditions for higher yield and selectivity. mdpi.com

Predict Physicochemical Properties: Properties such as solubility, stability, and electronic characteristics can be calculated, providing a theoretical foundation for its application in various fields.

Guide the Design of Derivatives: By simulating the effects of different functional groups, computational tools can guide the synthesis of new derivatives of this compound with tailored properties for specific applications. mdpi.com

The experimental validation of these computational predictions is crucial and will involve detailed spectroscopic and crystallographic analysis to confirm the predicted structures and properties. mdpi.com This iterative cycle of prediction and validation will be a cornerstone of future research.

Development of Highly Selective Probes for Biological Systems

The pyridine-2-carboxylic acid scaffold is a known chelating agent for metal ions, a property that is fundamental to its potential application in the development of selective biological probes. nih.govnih.gov The ethyl group at the 4-position of the pyridine ring can modulate the electronic properties and steric environment of the molecule, potentially enhancing its selectivity for specific metal ions that are crucial in biological processes, such as Zn(2+). nih.gov Future research will likely focus on designing and synthesizing fluorescent probes based on the this compound core. These probes could be engineered to exhibit a specific fluorescence response upon binding to a target ion, enabling the visualization and quantification of these ions in living cells. nih.gov

Furthermore, derivatives of pyridine-2-carboxylic acid have shown selectivity for cancer cells over normal proliferating cells. nih.gov This suggests a promising avenue for developing probes that can selectively target and image cancer cells, potentially leading to new diagnostic tools. The ability to fine-tune the structure of this compound will be key to optimizing its binding affinity, selectivity, and photophysical properties for these applications.

Expansion into Novel Catalytic Applications and Functional Materials

The inherent properties of the pyridine and carboxylic acid functional groups suggest a broad range of future applications for this compound in catalysis and materials science. As a bidentate ligand, it is well-suited for coordinating with metal centers to form catalysts for a variety of organic reactions. Research on related pyridine carboxylic acids has demonstrated their utility in facilitating multi-component reactions and their potential as components in catalysts for oxidation and cross-coupling reactions. nih.govrsc.org Future work will likely explore the catalytic activity of metal complexes of this compound.

In the realm of functional materials, pyridine dicarboxylic acids are being investigated as monomers for the synthesis of novel polyesters. wur.nlresearchgate.net These bio-based polymers could offer sustainable alternatives to petroleum-derived plastics with unique thermal and mechanical properties. The specific structure of this compound could be leveraged to create polymers with tailored characteristics. Additionally, its ability to act as a linker in metal-organic frameworks (MOFs) opens up possibilities for creating porous materials with applications in gas storage, separation, and catalysis. acs.org

Exploration of New Bio-conjugation and Bio-material Applications

The carboxylic acid group of this compound provides a reactive handle for covalent attachment to biomolecules, a process known as bioconjugation. thermofisher.com This capability is fundamental to a wide range of biomedical applications. Future research will likely explore the use of this compound in:

Drug Delivery Systems: By conjugating it to drugs, the compound could act as a carrier that modifies the drug's solubility, stability, and biodistribution.

Protein Modification: Attaching it to proteins could introduce new functionalities, such as metal-binding sites or fluorescent labels for imaging studies.

Immobilization on Solid Supports: The carboxylic acid allows for the immobilization of the molecule onto solid surfaces, which is useful for creating biosensors or affinity chromatography materials. thermofisher.com

The development of new biomaterials is another exciting frontier. The incorporation of this compound into polymer backbones or as a cross-linking agent could lead to the creation of hydrogels, films, and scaffolds with specific biological activities or responsiveness to environmental stimuli. These materials could find applications in tissue engineering, regenerative medicine, and controlled-release formulations.

Q & A

Q. What synthetic routes are available for 4-ethylpyridine-2-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves bromination of precursor pyridinecarboxylate derivatives followed by nucleophilic substitution. For example, bromination of 3-aryl-4-benzoyl-2-cyanobutyrates (e.g., compounds 2a , 2b ) under basic conditions yields intermediates, which can undergo substitution with amines like piperidine or morpholine to form ethylpyridine derivatives . Key parameters include reaction temperature (often 0–25°C), solvent choice (e.g., CH₂Cl₂), and catalyst use (e.g., EDCI/HOBt for amidation).

Q. How can purity and structural integrity be validated after synthesis?

Purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate) is standard. Structural confirmation relies on:

  • ¹H NMR : Peaks for ethyl groups (~1.2–1.4 ppm for CH₃, 2.5–3.0 ppm for CH₂) and carboxylic acid protons (~12–13 ppm).
  • Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₈H₉NO₂, MW = 151.16 g/mol).
    Example: A 76.1% yield of a related thiazolidine-4-carboxylic acid derivative was confirmed using these methods .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight containers under inert gas (e.g., N₂). Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the carboxylic acid group or degrade the pyridine ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the ethyl and carboxylic acid substituents in cross-coupling reactions?

  • Kinetic isotopic labeling : Compare reaction rates using deuterated ethyl groups to assess steric/electronic effects.
  • Computational modeling : Density Functional Theory (DFT) can predict electron density distribution, highlighting nucleophilic/electrophilic sites on the pyridine ring.
    Evidence from analogous compounds shows that electron-withdrawing groups (e.g., –COOH) activate the pyridine ring for substitution at the 4-position .

Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Systematic variation of reaction parameters is critical. For example:

ParameterTested ConditionsObserved Yield RangeReference
Reaction Time6 vs. 15 hours58.8–76.1%
Solvent PolarityCH₂Cl₂ vs. THF±15% efficiency
Catalyst Load1.0 vs. 1.2 eq. EDCI/HOBt±8% yield
Adjusting these parameters iteratively can optimize yields and reconcile discrepancies.

Q. What strategies are effective for incorporating this compound into chiral ligands for asymmetric catalysis?

  • Chiral auxiliary use : Attach enantiopure amines (e.g., (2S,4R)-pyrrolidine derivatives) via amidation to create bidentate ligands .
  • Coordination studies : X-ray crystallography of metal complexes (e.g., Ru or Pd) can confirm ligand geometry and stereochemical control.
    Related studies on pyridinecarboxylate-metal complexes demonstrate enhanced catalytic activity in asymmetric hydrogenation .

Q. How can researchers assess the compound’s role in modulating protein-ligand interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and target proteins (e.g., kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes.
    Structural analogs, such as 4-phenylpyrrolidine-2-carboxylic acid, have been used to stabilize protein conformations in folding studies .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in aqueous environments?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Neutralization : Treat spills with sodium bicarbonate to neutralize acidic byproducts.
  • Waste disposal : Collect in halogen-resistant containers for incineration, as recommended in GHS-compliant SDS .

Comparative and Methodological Studies

Q. How does the electronic profile of this compound compare to its halogenated analogs (e.g., 4-chloro derivatives)?

  • Hammett substituent constants (σ) : The –COOH group (σ = +0.71) strongly deactivates the ring compared to –Cl (σ = +0.23), reducing electrophilicity at the 4-position.
  • UV-Vis spectroscopy : Red shifts in λ₀₀₀ indicate enhanced conjugation in ethyl-substituted derivatives .

Q. Notes for Compliance

  • All methodologies are derived from peer-reviewed synthesis protocols, safety data sheets, and structural analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.